1-(2-Chlorophenyl)naphthalene
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Overview
Description
1-(2-Chlorophenyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a naphthalene ring system substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where 2-chlorophenylboronic acid is coupled with 1-bromonaphthalene in the presence of a palladium catalyst and a base . The reaction typically occurs in an organic solvent such as toluene or dimethylformamide under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2-Bromophenyl)naphthalene: Similar structure with a bromine atom instead of chlorine.
1-(2-Methylphenyl)naphthalene: Similar structure with a methyl group instead of chlorine.
1-(2-Nitrophenyl)naphthalene: Similar structure with a nitro group instead of chlorine.
Uniqueness: 1-(2-Chlorophenyl)naphthalene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C16H11Cl |
---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-(2-chlorophenyl)naphthalene |
InChI |
InChI=1S/C16H11Cl/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |
InChI Key |
MVCNIJNNTPKVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3Cl |
Origin of Product |
United States |
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